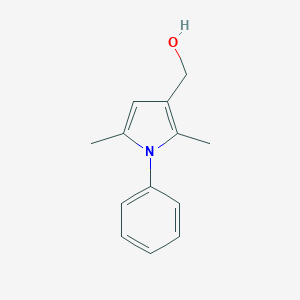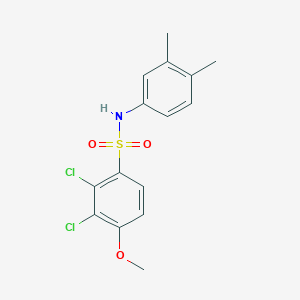
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, also known as DPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. The compound is a member of the pyrrole family of compounds, which are known for their diverse range of biological and chemical properties.
Applications De Recherche Scientifique
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has been widely studied for its potential applications in various fields of science. In the field of organic chemistry, the compound has been used as a building block for the synthesis of other pyrrole-based compounds. In the field of medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to suppress the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS). The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol in lab experiments is its ability to inhibit the growth of cancer cells. This makes the compound a potentially valuable tool for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol. One area of research could be the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research could be the further study of the compound's anti-cancer properties, with the goal of developing new anti-cancer therapies. Additionally, the compound could be studied for its potential as an anti-inflammatory agent, with the goal of developing new treatments for inflammatory diseases. Finally, the compound could be studied for its potential as an antioxidant, with the goal of developing new treatments for oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can be achieved through several methods, including the reaction of 2,5-dimethyl-1-phenylpyrrole with formaldehyde and subsequent reduction using sodium borohydride. Another method involves the reaction of 2,5-dimethyl-1-phenylpyrrole with paraformaldehyde and subsequent reduction with sodium borohydride. Both methods have been reported to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRYEKVFBXNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]acetamide](/img/structure/B425919.png)
![N-[1,1'-biphenyl]-2-yl-2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425920.png)
![N-allyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B425922.png)
![N-(2-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425925.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425926.png)

![N-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzyl]-N-(3-chloro-4-methylphenyl)amine](/img/structure/B425929.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B425930.png)
![N-(sec-butyl)-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B425931.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425932.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B425936.png)
![N-butyl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425937.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425939.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425940.png)